molecular formula C15H15F3O3 B1323805 cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-45-9

cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323805
M. Wt: 300.27 g/mol
InChI Key: SJYYLUUYOGRNAZ-VHSXEESVSA-N
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Description

Cis-3-[2-oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid is a chiral compound, meaning it contains a mixture of enantiomers and is not chirally pure. Its chemical formula is C15H15F3O3 , and its molecular weight is 300.28 g/mol . The IUPAC name for this compound is (1R,3S)-3-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclopentanecarboxylic acid .

Scientific Research Applications

Catalytic Applications

  • The compound has been explored in the context of palladium-tetraphosphine catalyzed cross-coupling reactions. These studies focus on the synthesis of various chemical compounds, highlighting the potential of cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid derivatives in catalysis and synthetic chemistry. For instance, the palladium-tetraphosphine system, involving similar cyclic structures, has been used for the efficient coupling of heteroaryl bromides with arylboronic acids, achieving high substrate-to-catalyst ratios and good yields (Feuerstein et al., 2001), (Feuerstein et al., 2001).

Conformational Studies

  • Research has utilized DFT calculations to explore the conformational preferences of compounds with structural similarities to cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid. Such studies are crucial in understanding the intrinsic properties of these compounds, which can inform their potential applications in various scientific fields (Casanovas et al., 2008).

Reaction Mechanisms and Synthesis

  • The compound's derivatives have been investigated for their role in various reaction mechanisms and synthesis processes. This includes studies on cis-dihydroxylation and epoxidation of alkenes, offering insights into the versatility of these compounds in different chemical reactions (de Boer et al., 2005).

properties

IUPAC Name

(1R,3S)-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)8-9-5-6-10(7-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYYLUUYOGRNAZ-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid

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